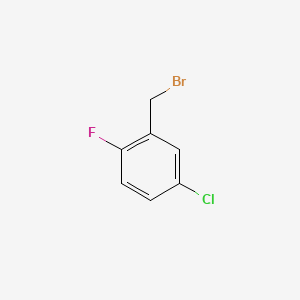

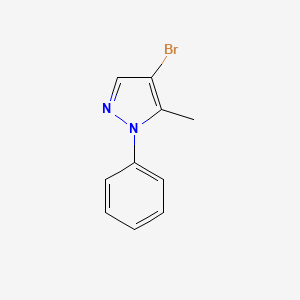

4-Bromo-5-methyl-1-phenyl-1H-pyrazole

Descripción general

Descripción

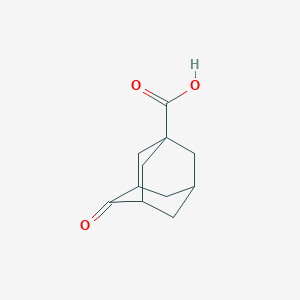

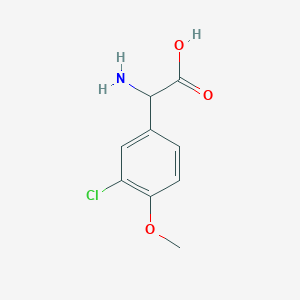

The compound "4-Bromo-5-methyl-1-phenyl-1H-pyrazole" is a derivative of the pyrazole class, which is a heterocyclic aromatic organic compound characterized by a five-membered ring with two adjacent nitrogen atoms. Pyrazole derivatives are known for their diverse biological activities and applications in various fields, including medicinal chemistry and material science.

Synthesis Analysis

The synthesis of pyrazole derivatives often involves the cyclization of hydrazones, as seen in the formation of 3-methyl-1-phenyl-1H-chromeno[4,3-c]pyrazol-4-ones through oxidative cyclization using copper acetate as a catalyst . Another approach to synthesizing antipyrine derivatives, which are structurally related to pyrazoles, involves good yields and spectroscopic characterization, as demonstrated in the synthesis of 2-bromo-N-(2,3-dihydro-1,5-dimethyl-3-oxo-2-phenyl-1H-pyrazol-4-yl)benzamide . Additionally, electro-catalyzed multicomponent transformations can be used to synthesize pyrazole derivatives, such as the conversion of 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one to 1,4-dihydropyrano[2,3-c]pyrazole derivatives in a green medium .

Molecular Structure Analysis

The molecular structure of pyrazole derivatives can be elucidated using X-ray diffraction, as seen in the structural determination of various isomers and other related compounds . The molecular geometry, bonding features, and vibrational frequencies can also be investigated using computational methods such as Density Functional Theory (DFT) . These studies often reveal the presence of intramolecular charge transfer, hyperconjugative interactions, and the stability of the molecule due to these effects.

Chemical Reactions Analysis

Pyrazole derivatives can participate in various chemical reactions, including solvent extraction of metal ions, as shown by 1-phenyl-3-methyl-4-benzoylpyrazol-5-one, which acts as a group-extraction reagent for the spectrophotometric determination of several metal ions . The reactivity of pyrazole derivatives can also be influenced by substituents, as seen in the tautomerism of 4-bromo substituted 1H-pyrazoles, where the presence of a bromine atom affects the tautomeric form in the solid state and in solution .

Physical and Chemical Properties Analysis

The physical and chemical properties of pyrazole derivatives can be characterized through various spectroscopic techniques, including FT-IR, Raman, and NMR spectroscopy . The photophysical properties, such as emission spectra and solvatochromic behavior, can be studied to understand the interaction of these compounds with solvents of different polarities . Theoretical calculations, such as HOMO-LUMO analysis and molecular docking studies, can provide insights into the electronic properties and potential biological activities of these compounds .

Aplicaciones Científicas De Investigación

-

Synthesis of Relevant Chemicals

- Field : Biological, Physical-Chemical, Material Science, and Industrial Fields

- Application : Pyrazole-containing compounds are influential families of N-heterocycles due to their applicability and versatility as synthetic intermediates in preparing relevant chemicals .

- Method : The discussion involves strategically functionalized rings (i.e., amines, carbaldehydes, halides, etc.) and their use in forming various fused systems .

- Results : More complex structures with various relevant examples can be formed from them .

-

Preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole

- Field : Organic Chemistry

- Application : 4-Bromopyrazole may be used in the preparation of 4-bromo-1-(2-chloroethyl)-1H-pyrazole .

- Method : The specific method of application or experimental procedures was not provided in the source .

- Results : The outcome of this application was not provided in the source .

-

Synthesis of 1,4′-bipyrazoles

- Field : Organic Chemistry

- Application : 4-Bromopyrazole may be used as starting material in the synthesis of 1,4′-bipyrazoles .

- Method : The specific method of application or experimental procedures was not provided in the source .

- Results : The outcome of this application was not provided in the source .

-

Preparation of Solid Hexacoordinate Complexes

- Field : Inorganic Chemistry

- Application : 4-Bromopyrazole may be used in the preparation of solid hexacoordinate complexes by reaction with dimethyl- and divinyl-tindichloride .

- Method : The specific method of application or experimental procedures was not provided in the source .

- Results : The outcome of this application was not provided in the source .

-

Synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles

- Field : Organic Chemistry

- Application : 4-Bromopyrazole can be used in the synthesis of 4-bromo-5-(trifluoromethyl)-1-phenyl-1H-pyrazoles .

- Method : The specific method of application or experimental procedures was not provided in the source .

- Results : The outcome of this application was not provided in the source .

-

Synthesis of Various Pharmaceutical and Biologically Active Compounds

- Field : Pharmaceutical Chemistry

- Application : 4-Bromopyrazole can be used in the synthesis of various pharmaceutical and biologically active compounds, including inhibitors .

- Method : The specific method of application or experimental procedures was not provided in the source .

- Results : The outcome of this application was not provided in the source .

-

Cyanation in the Presence of Palladium Catalysts

- Field : Organic Chemistry

- Application : 4-Bromopyrazole is reported to undergo cyanation in the presence of palladium catalysts .

- Method : The specific method of application or experimental procedures was not provided in the source .

- Results : The outcome of this application was not provided in the source .

-

Preparation of Binary Adducts

- Field : Inorganic Chemistry

- Application : 4-Bromopyrazole is reported to react with titanium tetrachloride to afford binary adducts .

- Method : The specific method of application or experimental procedures was not provided in the source .

- Results : The outcome of this application was not provided in the source .

Safety And Hazards

“4-Bromo-5-methyl-1-phenyl-1H-pyrazole” may cause respiratory irritation, skin irritation, and serious eye irritation . It is recommended to use only outdoors or in a well-ventilated area, avoid breathing dust/fumes, and wear protective gloves, protective clothing, eye protection, and face protection .

Propiedades

IUPAC Name |

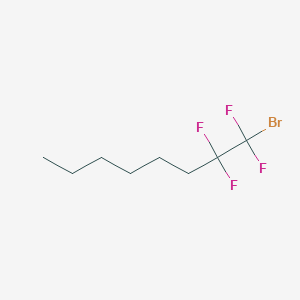

4-bromo-5-methyl-1-phenylpyrazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9BrN2/c1-8-10(11)7-12-13(8)9-5-3-2-4-6-9/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GRERYMFLSYSEAY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=NN1C2=CC=CC=C2)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90380080 | |

| Record name | 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-Bromo-5-methyl-1-phenyl-1H-pyrazole | |

CAS RN |

50877-44-6 | |

| Record name | 4-Bromo-5-methyl-1-phenyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90380080 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

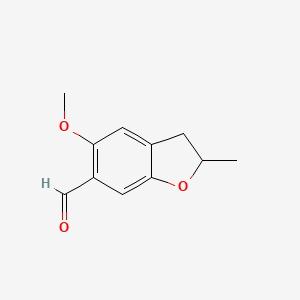

![5-[(2-Chlorobenzyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbaldehyde](/img/structure/B1272686.png)